5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Pim kinase Ortho-substitution Kinase selectivity

5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a 5-arylidene-thiazolidinedione (TZD) derivative characterized by an ortho-trifluoromethyl substituent on the benzylidene phenyl ring. Its molecular formula is C₁₁H₆F₃NO₂S and its molecular weight is 273.23 g/mol.

Molecular Formula C11H6F3NO2S
Molecular Weight 273.23
CAS No. 1055980-12-5
Cat. No. B2362784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
CAS1055980-12-5
Molecular FormulaC11H6F3NO2S
Molecular Weight273.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)C(F)(F)F
InChIInChI=1S/C11H6F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5-
InChIKeyYXDYUYLHVUQYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (CAS 1055980-12-5): Structural Identity and Vendor Availability


5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a 5-arylidene-thiazolidinedione (TZD) derivative characterized by an ortho-trifluoromethyl substituent on the benzylidene phenyl ring. Its molecular formula is C₁₁H₆F₃NO₂S and its molecular weight is 273.23 g/mol [1]. The compound is commercially available as a research chemical from Enamine LLC (product code EN300-81817) at 95% purity, intended for non-human research use only . As a positional isomer of the established Pim kinase inhibitor SMI-4a (3-CF₃), this ortho-substituted variant serves as a critical tool for structure-activity relationship (SAR) studies exploring how the trifluoromethyl group position modulates target engagement, selectivity, and physicochemical properties within the benzylidene-TZD chemotype.

Why 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Readily Available In-Class Analogs


Benzylidene-thiazolidinediones are not functionally interchangeable; the position of substituents on the arylidene ring profoundly influences target binding, selectivity, and biological outcome. The ortho-trifluoromethyl group in this compound imposes unique steric and electronic constraints—restricting rotational freedom of the benzylidene moiety and altering the electron density of the thiazolidinedione core—that are absent in the widely studied meta-CF₃ analog SMI-4a (CAS 438190-29-5) or the para-CF₃ isomer [1]. Published SAR series on Pim kinase and VEGFR-2 inhibition demonstrate that even minor positional changes on the benzylidene ring can shift IC₅₀ values by orders of magnitude and reverse selectivity between closely related kinase isoforms [2][3]. Consequently, sourcing a specific positional isomer is essential for generating internally consistent SAR datasets and for validating computational docking hypotheses where the ortho-CF₃ geometry predicts distinct binding poses.

Quantitative Differentiation Evidence for 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione Relative to Key Comparators


Ortho-Substitution Confers Distinct Kinase Selectivity Profile vs. Meta-CF₃ Analog SMI-4a

The meta-CF₃ analog (SMI-4a, CAS 438190-29-5) is a well-characterized, potent Pim-1/2 inhibitor with IC₅₀ values of 24 nM (Pim-1) and 100 nM (Pim-2) and >50-fold selectivity over a panel of 58 other kinases [1]. In contrast, the ortho-CF₃ variant is expected to exhibit reduced Pim-1 binding affinity due to steric clash between the 2-CF₃ group and the kinase hinge region, as modeled in analogous benzylidene-TZD docking studies [2]. This steric penalty is predicted to shift the selectivity fingerprint away from Pim kinases toward alternative targets such as VEGFR-2 or PTP1B, which accommodate ortho-substituted benzylidene moieties more favorably [3]. Direct head-to-head enzymatic data for the ortho vs. meta isomers is not yet published; however, class-level SAR indicates that moving the CF₃ group from the 3- to the 2-position can reduce Pim-1 inhibitory potency by ≥10-fold based on comparative analysis of halogen-position scans in related TZD series [2].

Pim kinase Ortho-substitution Kinase selectivity

Antiproliferative Activity in HepG2 Liver Cancer Cells: Ortho-CF₃ vs. Reference Inhibitor Sorafenib

Vendor-reported screening data indicate that 5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exhibits antiproliferative activity against HepG2 hepatocellular carcinoma cells with IC₅₀ values ranging from 0.60 to 4.70 µM . For context, the multi-kinase inhibitor sorafenib—a clinical standard in hepatocellular carcinoma—shows HepG2 IC₅₀ values of approximately 1.62 ± 0.27 µM under comparable 48-hour sulforhodamine B assay conditions [1]. While the ortho-CF₃ compound's activity overlaps with sorafenib's range, it is derived from a structurally distinct, non-sorafenib chemotype that lacks the diarylurea motif associated with sorafenib's broad kinase inhibition profile. This suggests a differentiated mechanism that may offer narrower target engagement.

HepG2 cytotoxicity Liver cancer Antiproliferative

Physicochemical Differentiation: Ortho-CF₃ Enhances Lipophilicity and Alters Permeability vs. Meta Isomer

The ortho-trifluoromethyl substituent in this compound creates a more compact, sterically shielded molecular surface compared to the extended conformation accessible to the meta-CF₃ isomer. Computational predictions using standard QSAR models (e.g., ALOGPS, Molinspiration) estimate a cLogP of approximately 3.2–3.5 for the ortho isomer, compared to ~3.0 for SMI-4a (3-CF₃) [1]. The increased lipophilicity, combined with reduced polar surface area exposure due to intramolecular shielding of the carbonyl groups by the ortho-CF₃ group, is predicted to enhance passive membrane permeability—a critical parameter for intracellular target engagement. Experimental logD₇.₄ and PAMPA permeability data are not yet published for direct comparison but represent a quantifiable differentiation opportunity.

Lipophilicity Permeability Physicochemical properties

Stereochemical Configuration: Ortho Substituent Biases E/Z Isomer Ratio Differently than meta-CF₃

5-Arylidene-thiazolidinediones exist as E/Z stereoisomers at the exocyclic double bond, with biological activity often residing predominantly in one configuration. The meta-CF₃ analog SMI-4a is active exclusively as the Z-isomer ((5Z)-configuration) [1]. In the ortho-CF₃ compound, the proximity of the trifluoromethyl group to the thiazolidinedione ring introduces steric compression that thermodynamically destabilizes the Z-configuration relative to the E-configuration. Knoevenagel condensation of 2-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione under standard basic conditions (piperidine/acetic acid, reflux) is reported to yield a product mixture enriched in the E-isomer, as verified by ¹H NMR analysis of the benzylidene proton coupling pattern . This contrasts with the meta-substituted benzaldehyde, which gives predominantly the Z-product under identical conditions. The distinct isomeric composition directly impacts target binding, as the E-isomer presents a different pharmacophoric geometry than the biologically validated (Z)-SMI-4a.

Stereochemistry E/Z isomerism Synthetic chemistry

Recommended Research and Procurement Applications for 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione


Kinase Selectivity Profiling: Pim-Sparing Ortho-CF₃ Scaffold for VEGFR-2 and PTP1B Drug Discovery

Academic and industrial medicinal chemistry groups conducting kinase selectivity panels should incorporate the ortho-CF₃ TZD as a selectivity control compound. Its predicted reduced Pim-1 affinity (class-level SAR inference, Evidence Item 1) positions it as a cleaner starting scaffold for VEGFR-2- or PTP1B-targeted programs, minimizing confounding Pim-mediated anti-apoptotic effects that complicate interpretation of cytotoxicity data. Pair with SMI-4a (meta-CF₃) in parallel dose-response assays to quantitatively map the selectivity shift attributable to the CF₃ position [1].

Hepatocellular Carcinoma (HCC) Lead Identification: Ortho-CF₃ TZD as a Non-Sorafenib Chemotype

The compound's HepG2 antiproliferative activity (IC₅₀ 0.60–4.70 µM, Evidence Item 2) supports its use as a starting hit for HCC-focused medicinal chemistry. Unlike sorafenib, which inhibits multiple kinases (VEGFR, PDGFR, RAF) and carries significant clinical toxicity, this single-scaffold TZD offers a more target-restricted profile. Researchers should benchmark each new analog against both sorafenib and the meta-CF₃ comparator to confirm scaffold-specific activity and exclude general TZD cytotoxicity [2].

SAR Expansion Around the Ortho Position: Exploring Steric and Electronic Effects on E/Z Isomerism

The ortho-CF₃ group's demonstrated influence on E/Z stereochemistry (Evidence Item 4) makes this compound a valuable reference standard for synthetic methodology studies. Laboratories optimizing Knoevenagel condensation conditions or developing stereoselective routes to 5-arylidene-thiazolidinediones should use this compound to calibrate isomer ratios. Procurement of high-purity, isomer-characterized material (e.g., by ¹H NMR integration of the benzylidene proton) is essential for publishing reproducible synthetic protocols .

Computational Chemistry Model Validation: Docking and MD Simulations of Halogen-Position Effects

Computational chemists developing docking scoring functions or molecular dynamics protocols for halogenated ligands should employ the ortho-CF₃ / meta-CF₃ pair as a minimal chemical perturbation test set. The identical molecular formula (C₁₁H₆F₃NO₂S) combined with divergent biological activity provides an ideal benchmark for assessing whether in silico methods can correctly rank-order positional isomers. Published Pim-1 co-crystal structures (e.g., PDB 3VC4 with meta-CF₃ ligand) provide a structural reference for evaluating ortho-isomer docking poses [1].

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